Cas no 959582-72-0 (1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-)

1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-
- N-t-Butoxycarbonyl-(R)-α-(2-Furanylmethyl)-proline;Boc-(R)-alpha-(2-furanylmethyl)-proline;
- Boc-(R)-alpha-(2-furanylmethyl)-proline
- (R)-1-(tert-Butoxycarbonyl)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
- 959582-72-0
- (2R)-1-[(tert-butoxy)carbonyl]-2-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid
- PS-12633
- AKOS015949789
- G85309
- MFCD06659231
- BOC-(R)-A-(2-FURANYLMETHYL)PROLINE
- (2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- (R)-1-(tert-Butoxycarbonyl)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylicacid
-
- MDL: MFCD06659231
- Inchi: InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1
- InChI Key: QANFHNJFIHFCFK-OAHLLOKOSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O
Computed Properties
- Exact Mass: 295.14200
- Monoisotopic Mass: 295.14197277Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80Ų
- XLogP3: 2.1
Experimental Properties
- PSA: 79.98000
- LogP: 2.61430
1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB390219-1 g |
Boc-(R)-alpha-(2-furanylmethyl)-proline |
959582-72-0 | 1 g |
€1,232.00 | 2023-07-19 | ||
abcr | AB390219-1g |
Boc-(R)-alpha-(2-furanylmethyl)-proline; . |
959582-72-0 | 1g |
€409.30 | 2025-02-20 | ||
1PlusChem | 1P00JL06-25mg |
Boc-(R)-alpha-(2-furanylmethyl)proline |
959582-72-0 | ≥ 99% (HPLC) | 25mg |
$139.00 | 2024-04-19 | |
abcr | AB390219-500 mg |
Boc-(R)-alpha-(2-furanylmethyl)-proline |
959582-72-0 | 500 mg |
€722.00 | 2023-07-19 | ||
A2B Chem LLC | AJ12886-250mg |
Boc-(R)-alpha-(2-furanylmethyl)proline |
959582-72-0 | ≥ 99% (HPLC) | 250mg |
$373.00 | 2024-07-18 | |
A2B Chem LLC | AJ12886-25mg |
Boc-(R)-alpha-(2-furanylmethyl)proline |
959582-72-0 | ≥ 99% (HPLC) | 25mg |
$113.00 | 2024-07-18 | |
abcr | AB390219-500mg |
Boc-(R)-alpha-(2-furanylmethyl)-proline; . |
959582-72-0 | 500mg |
€290.40 | 2025-02-20 | ||
1PlusChem | 1P00JL06-100mg |
Boc-(R)-alpha-(2-furanylmethyl)proline |
959582-72-0 | ≥ 99% (HPLC) | 100mg |
$254.00 | 2024-04-19 | |
1PlusChem | 1P00JL06-250mg |
Boc-(R)-alpha-(2-furanylmethyl)proline |
959582-72-0 | ≥ 99% (HPLC) | 250mg |
$444.00 | 2024-04-19 | |
A2B Chem LLC | AJ12886-100mg |
Boc-(R)-alpha-(2-furanylmethyl)proline |
959582-72-0 | ≥ 99% (HPLC) | 100mg |
$213.00 | 2024-07-18 |
1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- Related Literature
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
Additional information on 1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-
1,2-Pyrrolidinedicarboxylic Acid, 2-(2-Furanylmethyl)-, 1-(1,1-Dimethylethyl) Ester, (2R)-: A Comprehensive Overview
The compound 1,2-pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- (CAS No. 95958-72-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrolidine derivatives and features a unique combination of functional groups that contribute to its versatile reactivity and biological activity.
The pyrrolidine ring at the core of this molecule is a five-membered cyclic amine that provides stability and rigidity to the structure. The presence of two carboxylic acid groups attached to the pyrrolidine ring introduces additional functionality, enabling the molecule to participate in a wide range of chemical reactions such as esterification and amidation. The (2R) configuration indicates that this compound exists as a chiral enantiomer with specific stereochemical properties that are critical in determining its biological activity.
One of the most notable features of this compound is the furan substituent attached via a methylene group at position 2 of the pyrrolidine ring. Furan moieties are known for their aromaticity and ability to engage in π-π interactions, which can enhance the molecule's stability and bioavailability. Additionally, the tert-butyl ester group at position 1 further modulates the physical and chemical properties of the compound, making it suitable for various synthetic transformations.
Recent studies have highlighted the potential of pyrrolidine dicarboxylic acid derivatives in drug discovery and development. For instance, researchers have explored their role as scaffolds for designing bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. The incorporation of the furan moiety into this structure has been shown to enhance pharmacokinetic properties such as solubility and permeability.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The stereochemistry at position 2 is typically controlled during the synthesis using chiral auxiliary techniques or asymmetric catalysis methods. These methods ensure high enantiomeric excess (ee), which is crucial for achieving consistent biological activity.
The application of 1,2-pyrrolidinedicarboxylic acid derivatives extends beyond pharmaceuticals into materials science and catalysis. For example, they can serve as precursors for synthesizing advanced materials such as polymers or metal-organic frameworks (MOFs). The ability to functionalize these compounds with different substituents allows for fine-tuning their properties according to specific requirements.
From an environmental standpoint, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent research has focused on identifying microbial degradation mechanisms and enzymatic pathways that can break down such compounds under various environmental conditions.
In conclusion, CAS No. 95958-72-0, also known as 1,2-pyrrolidinedicarboxylic acid derivative, represents a valuable building block in organic synthesis with diverse applications across multiple disciplines. Its unique structure and stereochemical properties make it an attractive candidate for further exploration in both academic and industrial settings.
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